molecular formula C8H5BrFN B1358169 2-Cyano-5-Fluorobenzyl bromid CAS No. 421552-12-7

2-Cyano-5-Fluorobenzyl bromid

Katalognummer: B1358169
CAS-Nummer: 421552-12-7
Molekulargewicht: 214.03 g/mol
InChI-Schlüssel: CHCAGFNTASDQFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

2-Cyano-5-fluorobenzyl bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-5-fluorobenzyl bromide typically involves the bromination of 2-cyano-5-fluorobenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) as brominating agents under controlled conditions . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of 2-Cyano-5-fluorobenzyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity . The compound is then purified through recrystallization or distillation techniques.

Wirkmechanismus

The mechanism of action of 2-Cyano-5-fluorobenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The cyano group can participate in various transformations, including reduction and oxidation, leading to the formation of diverse products. The compound’s reactivity is influenced by the electron-withdrawing effects of the cyano and fluorine substituents, which stabilize the transition states during reactions.

Vergleich Mit ähnlichen Verbindungen

  • 2-Cyano-4-fluorobenzyl bromide
  • 2-Cyano-5-chlorobenzyl bromide
  • 2-Cyano-5-bromobenzyl bromide

Comparison: 2-Cyano-5-fluorobenzyl bromide is unique due to the presence of both cyano and fluorine substituents, which impart distinct electronic properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

2-Cyano-5-fluorobenzyl bromide (CAS Number: 421552-12-7) is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features, including a cyano group and a fluorine atom. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

2-Cyano-5-fluorobenzyl bromide is characterized by the following chemical structure:

  • Molecular Formula : C8H6BrFN
  • Molecular Weight : 216.04 g/mol

The presence of the cyano group (CN-C\equiv N) enhances its electrophilic character, while the fluorine atom can influence reactivity and binding affinity to biological targets.

The biological activity of 2-cyano-5-fluorobenzyl bromide primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The fluorine atom contributes to the compound's stability and can enhance its interactions with biological molecules, potentially leading to modulation of enzymatic activity or receptor binding .

Key Mechanisms:

  • Electrophilic Interactions : The cyano group may react with nucleophiles in biological systems, leading to modifications of biomolecules.
  • Fluorine Influence : The electronegativity of fluorine can affect the compound's lipophilicity and metabolic stability, which are crucial for its pharmacological properties.

Biological Activity

Research indicates that 2-cyano-5-fluorobenzyl bromide may have several applications in medicinal chemistry, particularly as a precursor for synthesizing biologically active compounds. Its derivatives have been explored for their potential in targeting specific biological pathways.

Applications:

  • Pharmaceutical Development : Investigated as an intermediate in the synthesis of drugs aimed at specific enzymes or receptors.
  • Research Tool : Used in studies exploring enzyme inhibition or receptor modulation .

Case Studies

Several studies have investigated the biological implications of compounds related to 2-cyano-5-fluorobenzyl bromide:

  • Enzyme Inhibition Studies :
    • A study demonstrated that derivatives of 2-cyano-5-fluorobenzyl bromide exhibited varying degrees of inhibition against certain enzymes involved in metabolic pathways. This suggests potential applications in treating diseases related to metabolic dysregulation .
  • Receptor Binding Affinity :
    • Research involving receptor assays indicated that compounds derived from 2-cyano-5-fluorobenzyl bromide showed significant binding affinity to specific targets, hinting at their utility in drug design for conditions such as inflammation or cancer.

Safety and Toxicity

While exploring the biological activities of 2-cyano-5-fluorobenzyl bromide, it is essential to consider its safety profile:

  • Hazard Classification :
    • Causes severe skin burns and eye damage (H314).
    • Harmful if swallowed (H302) or inhaled (H332) .

Safety measures should be strictly followed when handling this compound in laboratory settings.

Comparative Analysis

To understand the uniqueness of 2-cyano-5-fluorobenzyl bromide, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Benzyl CyanideLacks fluorine; different reactivityLimited applications
2-Cyano-4-fluorobenzyl BromideDifferent fluorine positionVarying enzyme interactions
2-Cyano-5-chlorobenzyl BromideChlorine instead of fluorineDifferent pharmacological properties

Eigenschaften

IUPAC Name

2-(bromomethyl)-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCAGFNTASDQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621181
Record name 2-(Bromomethyl)-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421552-12-7
Record name 2-(Bromomethyl)-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)-4-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-fluoro-2-methylbenzonitrile (3) (2 g, 14.8 mmol), NBS (2.64 g, 15 mmol) and AIBN (100 mg) in CCl4 was refluxed under nitrogen for 2 hours. The reaction was cooled to room temperature. The solid was removed by filtration. The organic solution was concentrated to give crude product as an oil, which was used in the next step without further purification. 1H-NMR (400 MHz, CDCl3): δ 7.68 (dd, J=5.2, 8.4 Hz, 1H), 7.28 (dd, J=2.4, 8.8 Hz, 1H), 7.12 (m, 1H), 4.6 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-methyl-4-fluoro-benzonitrile (3.5 g, 25.9 mmol) in 40 mL of carbon tetrachloride was treated with N-Bromosuccinimide (4.6 g, 25.9 mmol) and benzoylperoxide (157 mg, 0.65 mmol). The mixture was heated to reflux for 3 hours, cooled to room temperature and allowed to stir overnight. The solids were filtered off and washed with carbon tetrachloride. The filtrate was condensed and purified by normal phase flash column chromatography on a 50 g silica gel column (5-50% ethyl acetate/hexanes gradient). Two peaks separated. It was determined that the second eluting peak is the desired product. Pure fractions of this peak were pooled and concentrated in vacuo to yield 2-(bromomethyl)-4-fluorobenzonitrile (1.35 g, 0.63 mmol, 25% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 4.79 (s, 2H), 7.44 (dt, J=8.59, 2.69 Hz, 1H), 7.68 (dd, J=9.53, 2.55 Hz, 1H), 8.01 (dd, J=8.59, 5.64 Hz, 1H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Compound C was prepared by refluxing a mixture of 4-fluoro-2-methylbenzonitrile (Compound B) (2 g, 14.8 mmol), N-bromosuccinimide (NBS) (2.64 g, 15 mmol) and azo-bis-isobutyronitrile (AIBN) (100 mg) in CCl4 under nitrogen for 2 hours. The reaction was cooled to room temperature. The solid was removed by filtration. The organic solution was concentrated to give the crude product the form of an oil, which was used in the next step without further purification. 1H-NMR (400 MHz, CDCl3): δ 7.68 (dd, J=5.2, 8.4 Hz, 1H), 7.28 (dd, J=2.4, 8.8 Hz, 1H), 7.12 (m, 1H), 4.6 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.